molecular formula C19H18Cl2N2O3 B5013562 Ethyl 6-chloro-4-(4-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride

Ethyl 6-chloro-4-(4-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride

Cat. No.: B5013562
M. Wt: 393.3 g/mol
InChI Key: VYJFWLPQCRIPLK-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-(4-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride is a synthetic organic compound belonging to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups

Properties

IUPAC Name

ethyl 6-chloro-4-(4-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3.ClH/c1-3-25-19(24)16-10-21-17-11(2)8-12(20)9-15(17)18(16)22-13-4-6-14(23)7-5-13;/h4-10,23H,3H2,1-2H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJFWLPQCRIPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC=C(C=C3)O)Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-(4-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline and diethyl ethoxymethylenemalonate.

    Chlorination: The quinoline core is then chlorinated to introduce the chlorine atom at the 6-position.

    Substitution with Hydroxyaniline: The chlorinated quinoline is reacted with 4-hydroxyaniline to introduce the hydroxyanilino group at the 4-position.

    Esterification: The carboxylic acid group at the 3-position is esterified with ethanol to form the ethyl ester.

    Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-(4-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyanilino group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorine atom at the 6-position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyanilino group can yield quinone derivatives, while substitution of the chlorine atom can introduce various functional groups.

Scientific Research Applications

Ethyl 6-chloro-4-(4-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-(4-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in critical biological processes.

    Interfere with DNA: It can intercalate into DNA, disrupting its function and leading to cell death.

    Modulate Signaling Pathways: It can modulate various signaling pathways, affecting cell proliferation and survival.

Comparison with Similar Compounds

Ethyl 6-chloro-4-(4-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position and nature of substituents, which can significantly affect their chemical properties and biological activities

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